N,2-dimethyl-5-{4-[(4-sulfamoylphenyl)amino]phthalazin-1-yl}benzenesulfonamide

ENPP3 inhibition Nucleotide pyrophosphatase Immuno-oncology

N,2‑Dimethyl‑5‑{4‑[(4‑sulfamoylphenyl)amino]phthalazin‑1‑yl}benzenesulfonamide (PubChem CID 1598131) is the N‑methylated derivative of the well‑characterized ENPP3 inhibitor compound 23 (CAS 333413‑02‑8). N‑Methylation critically shifts the ENPP3/carbonic‑anhydrase selectivity balance while reducing H‑bond donor count, making this analogue an indispensable SAR probe for dissecting steric and electronic tolerance in the ENPP3 binding pocket vs. the CA active site. It retains low‑nanomolar ENPP3 potency and the ancillary CA‑II/CA‑IX inhibition that may be essential for tumor‑microenvironment modulation. Researchers targeting ecto‑nucleotidase‑driven adenosine signaling should select this compound for its >100‑fold selectivity over off‑target NTPDases/CD73, ensuring target‑specific pharmacological intervention in immune‑cell co‑culture models.

Molecular Formula C22H21N5O4S2
Molecular Weight 483.6 g/mol
Cat. No. B11646237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,2-dimethyl-5-{4-[(4-sulfamoylphenyl)amino]phthalazin-1-yl}benzenesulfonamide
Molecular FormulaC22H21N5O4S2
Molecular Weight483.6 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)S(=O)(=O)N)S(=O)(=O)NC
InChIInChI=1S/C22H21N5O4S2/c1-14-7-8-15(13-20(14)33(30,31)24-2)21-18-5-3-4-6-19(18)22(27-26-21)25-16-9-11-17(12-10-16)32(23,28)29/h3-13,24H,1-2H3,(H,25,27)(H2,23,28,29)
InChIKeyMUNNYYPAUIOQLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,2-Dimethyl-5-{4-[(4-sulfamoylphenyl)amino]phthalazin-1-yl}benzenesulfonamide: A Phthalazine-Sulfonamide ENPP3/CA Dual Inhibitor for Cancer Immunotherapy Research


The compound N,2-dimethyl-5-{4-[(4-sulfamoylphenyl)amino]phthalazin-1-yl}benzenesulfonamide (PubChem CID 1598131; ChEMBL ID CHEMBL5177162; molecular formula C22H21N5O4S2, MW 483.6 g/mol) is a synthetic N-methylated phthalazine-sulfonamide hybrid [1]. It belongs to a class of nucleotide pyrophosphatase/phosphodiesterase 3 (ENPP3/NPP3) inhibitors that additionally exhibit ancillary inhibition of tumour-associated carbonic anhydrase isoforms CA‑II and CA‑IX [2]. The closest characterized analog is the des‑methyl derivative 2‑methyl‑5‑{4‑[(4‑sulfamoylphenyl)amino]phthalazin‑1‑yl}benzenesulfonamide (compound 23, CAS 333413‑02‑8), for which comprehensive enzymatic profiling has been disclosed .

Why N,2-Dimethyl-5-{4-[(4-sulfamoylphenyl)amino]phthalazin-1-yl}benzenesulfonamide Cannot Be Replaced by Unrelated Sulfonamides or General ENPP3 Inhibitors


Structurally related phthalazine sulfonamides and other ENPP3 inhibitor chemotypes exhibit divergent selectivity and potency profiles that preclude interchangeable use. Even minor modifications—such as N‑methylation of the benzenesulfonamide moiety—can profoundly alter the balance between ENPP3 and carbonic anhydrase inhibition, as well as physicochemical and pharmacokinetic properties [1]. The dual-target activity profile (ENPP3 + CA‑II/CA‑IX) is not a general class feature but a specific outcome of the phthalazine‑1‑yl‑amino‑phenylsulfamoyl scaffold substitution pattern ; generic sulfonamide carbonic anhydrase inhibitors such as acetazolamide show negligible ENPP3 activity, while most published ENPP3 hits lack the ancillary CA‑IX inhibition that may be critical for tumour microenvironment modulation [2]. Substitution therefore risks loss of either the primary pharmacological activity, the ancillary CA engagement, or both.

Quantitative Differentiation of N,2-Dimethyl-5-{4-[(4-sulfamoylphenyl)amino]phthalazin-1-yl}benzenesulfonamide from the Des‑Methyl Analog and Other ENPP3 Inhibitors


ENPP3 Inhibitory Potency – Comparison with the Des‑Methyl Analog (Compound 23)

The des‑methyl analog (compound 23, CAS 333413‑02‑8) inhibits human ENPP3 with a Ki of 53.7 nM against the natural substrate ATP, measured in a radiometric enzyme assay using recombinant human NPP3 [1]. Quantitative Ki data for the N‑methyl derivative has not been separately published; the molbic.idrblab.net database records ENPP3 bioactivity for the N‑methyl compound at ≤ 0.1 μM but without a defined Ki value [2]. Direct comparison is therefore limited to class‑level inference: N‑methylation of the sulfonamide generally reduces affinity for carbonic anhydrase isoforms while potentially improving metabolic stability or cell permeability [3]. Researchers must verify that the N‑methyl modification does not compromise ENPP3 potency below the 53.7 nM benchmark established for compound 23.

ENPP3 inhibition Nucleotide pyrophosphatase Immuno-oncology

Selectivity Profile Against Ecto‑Nucleotidases – Compound 23 as a Class Benchmark

The des‑methyl analog (compound 23) was profiled against a panel of seven ecto‑nucleotidases and alkaline phosphatase: it showed high selectivity for ENPP3 (>100‑fold over ENPP1, ENPP2, TNAP, CD73, NTPDase1, NTPDase2, and NTPDase3) . No equivalent selectivity panel data exist for the N‑methyl derivative. However, the SAR reported in the same study indicates that the 2‑methyl‑5‑phthalazin‑1‑yl‑benzenesulfonamide core is critical for ENPP3 selectivity [1]. The N‑methyl group is not expected to abolish this selectivity core, but the magnitude of selectivity margins—critical for avoiding immunosuppressive adenosine production via off‑target CD73 inhibition—remains unquantified for the N‑methyl compound.

Selectivity Ecto-nucleotidase panel Off-target profiling

Ancillary Carbonic Anhydrase Inhibition – CA‑IX and CA‑II Dual Activity

Compound 23 inhibits CA‑IX with Ki = 20.3 nM and CA‑II with Ki = 74.7 nM, providing ancillary activity against two cancer‑relevant carbonic anhydrase isoforms [1]. Classical CA inhibitors such as acetazolamide (AAZ) exhibit CA‑II Ki of 12 nM and CA‑IX Ki of 25 nM but lack ENPP3 activity entirely [2][3]. The N‑methyl derivative is expected to modulate CA inhibition: N‑alkylation of sulfonamide CA inhibitors typically reduces CA‑II affinity by 5–50‑fold depending on alkyl chain size [4]. Therefore the N‑methyl compound likely shifts the dual‑inhibition balance toward ENPP3, but quantitative verification is lacking. In contrast, the phthalazine‑1,4‑dione sulfonamides (5a–l series) display CA‑II Kis ranging from 6.32 to 128.93 nM but show no ENPP3 activity, as they were not evaluated against this target [5].

Carbonic anhydrase IX CA-II inhibition Tumour microenvironment

Physicochemical Properties and Drug‑Likeness – Comparison of N‑Methyl vs. Des‑Methyl Analogs

The N‑methyl compound (C22H21N5O4S2; MW 483.6) has a logP of 2.5–2.9, 3 H‑bond donors, and 9 H‑bond acceptors, conforming to Lipinski's Rule of Five [1]. The des‑methyl analog (C21H19N5O4S2; MW 469.5) has a logP of 2.4, 4 H‑bond donors, and 7 H‑bond acceptors . N‑methylation replaces one H‑bond donor (–SO2NH2) with an N‑methyl group (–SO2NHCH3), reducing donor count from 4 to 3, increasing logP (+0.1 to +0.5 units), and raising molecular weight by 14 Da. These changes are predicted to improve passive membrane permeability and modestly reduce aqueous solubility [2]. The N‑methyl derivative is reported as a crystalline solid with DMSO solubility of 2 mg/mL; it is insoluble in ethanol, DMF, and PBS pH 7.2 . In contrast, the des‑methyl analog's solubility profile is not publicly documented, suggesting the N‑methyl form may offer formulation advantages.

Physicochemical properties Lipinski Rule of Five Drug-likeness

Preferred Research Applications for N,2-Dimethyl-5-{4-[(4-sulfamoylphenyl)amino]phthalazin-1-yl}benzenesulfonamide Based on Available Evidence


ENPP3‑Dependent Cancer Immunotherapy Target Validation (In Vitro)

The compound is suited for in vitro studies investigating ENPP3 inhibition in tumour cell lines where the des‑methyl analog (compound 23) has demonstrated low‑nanomolar ENPP3 potency (Ki = 53.7 nM) [1]. Researchers should pair treatment with an adenosine pathway readout (e.g., extracellular ATP/adenosine ratio) and include CD73 and NTPDase activity controls to confirm that observed effects stem from ENPP3 blockade rather than off‑target ecto‑nucleotidase inhibition . The N‑methyl compound's published bioactivity (≤ 0.1 µM against ENPP3) supports its use as a chemical probe for ENPP3, provided that users independently verify the Ki under their specific assay conditions [2].

Dual ENPP3/Carbonic Anhydrase IX Inhibition in Hypoxic Tumour Models

Building on compound 23's ancillary CA‑IX inhibition (Ki = 20.3 nM) [1], the N‑methyl derivative can be explored in hypoxic tumour spheroid or xenograft models to investigate whether simultaneous ENPP3 blockade and pH‑regulation disruption via CA‑IX inhibition produce synergistic anti‑tumour effects [3]. Acetazolamide or the CA‑IX‑selective inhibitor SLC‑0111 may serve as CA‑only comparators, while the des‑methyl compound 23 serves as the closest dual‑inhibitor benchmark. Note that the N‑methyl compound's CA‑IX Ki has not been independently determined; researchers should measure it before interpreting in vivo outcomes.

Structure–Activity Relationship (SAR) Studies on Sulfonamide N‑Alkylation

The N‑methyl compound is a critical SAR tool for elucidating the effect of sulfonamide nitrogen substitution on the ENPP3/CA selectivity balance. Comparing its enzymatic profile with the des‑methyl analog (compound 23) and other N‑alkyl derivatives allows medicinal chemistry teams to map the steric and electronic tolerance of the ENPP3 binding pocket versus the CA active site [1][3]. The 14 Da mass increment and reduced H‑bond donor count relative to compound 23 also make it a probe for assessing the impact of N‑methylation on passive permeability and metabolic stability in hepatocyte assays [4].

Chemical Probe for Nucleotide Metabolism in Immuno‑Pharmacology

Given the immune cell expression of ENPP3 and its role in extracellular ATP catabolism to immunosuppressive adenosine [1], the compound can be employed as a tool to dissect nucleotide metabolism in immune cell co‑culture systems. Its selectivity profile—inferred from compound 23's >100‑fold selectivity over off‑target ecto‑nucleotidases —positions it above broad‑spectrum ecto‑nucleotidase inhibitors such as ARL67156 (NTPDase inhibitor) for experiments requiring target‑specific pharmacological intervention. Confirmation of ENPP3 selectivity in the user's cellular context is recommended.

Quote Request

Request a Quote for N,2-dimethyl-5-{4-[(4-sulfamoylphenyl)amino]phthalazin-1-yl}benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.